4-Bromo-2-methoxy-6-methylpyridine
Overview
Description
4-Bromo-2-methoxy-6-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxy-6-methylpyridine can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromo-2-methoxypyridine with a methylating agent under palladium catalysis.
Direct Bromination: Another approach is the direct bromination of 2-methoxy-6-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of this compound. This method ensures high purity and yield, making it suitable for large-scale applications .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the functional groups on the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Major Products:
Scientific Research Applications
4-Bromo-2-methoxy-6-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-methylpyridine largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents on the pyridine ring influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Bromo-2-methylpyridine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Bromo-6-methylpyridine: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.
2-Methoxy-6-methylpyridine: Lacks the bromine atom, altering its reactivity in nucleophilic substitution reactions.
Uniqueness: 4-Bromo-2-methoxy-6-methylpyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVHRSZHDBLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738911 | |
Record name | 4-Bromo-2-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083169-00-9 | |
Record name | 4-Bromo-2-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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